molecular formula C15H11N3S2 B11647717 3-(Benzylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-(Benzylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B11647717
M. Wt: 297.4 g/mol
InChI Key: HPIWWGFHNDQKLM-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that combines the structural features of triazole and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The fusion of these two moieties results in a unique scaffold that can interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylsulfanyl-1,2,4-triazole with benzothiazole derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. Large-scale production would likely involve similar reaction conditions with adjustments for scalability, such as continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazolo[3,4-b][1,3]benzothiazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its pharmacological effects. For example, it has been shown to inhibit enzymes like PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine

Uniqueness

Compared to these similar compounds, 3-(Benzylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole stands out due to its benzylsulfanyl group, which enhances its ability to interact with biological targets. This unique structural feature contributes to its diverse pharmacological activities and makes it a valuable scaffold for drug development.

Properties

Molecular Formula

C15H11N3S2

Molecular Weight

297.4 g/mol

IUPAC Name

1-benzylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

InChI

InChI=1S/C15H11N3S2/c1-2-6-11(7-3-1)10-19-14-16-17-15-18(14)12-8-4-5-9-13(12)20-15/h1-9H,10H2

InChI Key

HPIWWGFHNDQKLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4S3

Origin of Product

United States

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